3-bromo-4-fluoro-N,N-dimethylbenzamide

Halogenated benzamide scaffold Chemical building block Molecular recognition

3-Bromo-4-fluoro-N,N-dimethylbenzamide (CAS 959961-63-8) is a halogenated tertiary benzamide with the molecular formula C9H9BrFNO and a molecular weight of 246.08 g/mol. The compound features a unique ortho-bromo and para-fluoro substitution pattern on the benzamide core with an N,N-dimethylamide functional group.

Molecular Formula C9H9BrFNO
Molecular Weight 246.079
CAS No. 959961-63-8
Cat. No. B3015090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-4-fluoro-N,N-dimethylbenzamide
CAS959961-63-8
Molecular FormulaC9H9BrFNO
Molecular Weight246.079
Structural Identifiers
SMILESCN(C)C(=O)C1=CC(=C(C=C1)F)Br
InChIInChI=1S/C9H9BrFNO/c1-12(2)9(13)6-3-4-8(11)7(10)5-6/h3-5H,1-2H3
InChIKeyGSCAUMVTMQJFPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-fluoro-N,N-dimethylbenzamide (CAS 959961-63-8) Procurement and Specification Guide


3-Bromo-4-fluoro-N,N-dimethylbenzamide (CAS 959961-63-8) is a halogenated tertiary benzamide with the molecular formula C9H9BrFNO and a molecular weight of 246.08 g/mol . The compound features a unique ortho-bromo and para-fluoro substitution pattern on the benzamide core with an N,N-dimethylamide functional group. This structural arrangement provides a versatile small molecule scaffold that positions the compound as a valuable building block for medicinal chemistry and chemical biology applications . Commercially, this compound is typically available at purity specifications ranging from 95% to 98%, with recommended storage conditions of 2-8°C under sealed, moisture-protected conditions to maintain long-term stability [1]. The compound carries the MDL identifier MFCD26609995 and is intended exclusively for research and further manufacturing use, not for direct human therapeutic or veterinary applications.

Critical Procurement Considerations: Why 3-Bromo-4-fluoro-N,N-dimethylbenzamide Cannot Be Arbitrarily Substituted


The unique ortho-bromo and para-fluoro substitution pattern on the benzamide core of 3-bromo-4-fluoro-N,N-dimethylbenzamide creates a halogen bonding and electronic profile that is not replicated by mono-halogenated or differently substituted analogs. This specific 3-bromo-4-fluoro arrangement introduces both steric and electronic effects that influence molecular recognition, metabolic stability, and synthetic reactivity in ways that cannot be predicted or reproduced by substituting alternative benzamide derivatives [1]. Research on structurally related halogenated benzamides has demonstrated that the precise position of bromine versus fluorine substitution significantly impacts binding affinity to biological targets, regioselectivity in cross-coupling reactions, and the capacity for late-stage functionalization [2]. Importantly, substitution with mono-halogenated analogs (e.g., 4-bromo-N,N-dimethylbenzamide or 4-fluoro-N,N-dimethylbenzamide) eliminates the dual-halogen character essential for the compound's utility as a differentiated chemical probe or synthetic intermediate. Similarly, altering the relative positions of bromine and fluorine substituents (e.g., 4-bromo-3-fluoro regioisomer) changes the electronic distribution on the aromatic ring, potentially compromising activity in structure-activity relationship (SAR) programs [3].

Quantitative Differentiation Evidence for 3-Bromo-4-fluoro-N,N-dimethylbenzamide (CAS 959961-63-8)


Structural Uniqueness: Ortho-Bromo and Para-Fluoro Substitution Pattern as a Differentiated Chemical Scaffold

3-Bromo-4-fluoro-N,N-dimethylbenzamide possesses a unique ortho-bromo (position 3) and para-fluoro (position 4) substitution pattern relative to the carboxamide group that distinguishes it from all mono-halogenated and alternatively substituted benzamide analogs. This specific arrangement creates a defined steric and electronic environment at the benzamide core that influences subsequent chemical transformations, particularly in palladium-catalyzed cross-coupling reactions and direct C-H functionalization [1]. The presence of bromine as a handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings, combined with fluorine for metabolic modulation and electronic tuning, provides a dual-functional scaffold not available in simpler mono-halogenated benzamides. According to available vendor datasheets, commercial material is typically supplied at ≥95% purity with molecular weight 246.08 g/mol and the MDL identifier MFCD26609995 .

Halogenated benzamide scaffold Chemical building block Molecular recognition

Supply Chain Standardization: Defined Purity Specifications for Reproducible Research

Commercially available 3-bromo-4-fluoro-N,N-dimethylbenzamide is supplied with clearly defined purity specifications that support reproducible research outcomes. Multiple vendors document the compound at ≥95% purity with recommended storage conditions of 2-8°C in sealed, moisture-protected containers [1]. The compound's molecular formula C9H9BrFNO and molecular weight 246.08 g/mol are consistently verified across supplier certificates of analysis . While specific analytical characterization data (e.g., HPLC traces, NMR spectra) must be obtained from individual vendor certificates of analysis on a lot-specific basis, the compound's standardized identity profile ensures consistency across procurement sources. Unlike custom-synthesized analogs that may vary in purity or characterization completeness, the established commercial availability of 3-bromo-4-fluoro-N,N-dimethylbenzamide with defined specifications reduces experimental variability and enables direct comparison of research findings across laboratories.

Quality control Chemical procurement Reproducibility

Scaffold Versatility: Benzamide Core in PROTAC and Targeted Protein Degradation Applications

Benzamide-type scaffolds, including halogenated derivatives structurally related to 3-bromo-4-fluoro-N,N-dimethylbenzamide, have been systematically investigated as cereblon (CRBN) binders for the design of proteolysis-targeting chimeras (PROTACs). Research published in the Journal of Medicinal Chemistry demonstrates that conformationally locked benzamide-type derivatives can replicate the interactions of the natural CRBN degron, exhibit enhanced chemical stability, and display favorable selectivity profiles in terms of neosubstrate recruitment [1]. In this study, optimized benzamide-based CRBN ligands were successfully transformed into potent degraders of BRD4 and HDAC6, with demonstrated utility in targeted protein degradation applications [2]. While direct binding data for the specific 3-bromo-4-fluoro substitution pattern is not available in the current literature, the class-level evidence supports the potential utility of this halogenated benzamide scaffold as a versatile building block for the development of novel CRBN recruiters and PROTAC molecules.

PROTAC Targeted protein degradation Cereblon binder

Optimal Research and Procurement Application Scenarios for 3-Bromo-4-fluoro-N,N-dimethylbenzamide


Medicinal Chemistry Scaffold Diversification in PROTAC and Degrader Development

3-Bromo-4-fluoro-N,N-dimethylbenzamide serves as a strategic benzamide scaffold building block for medicinal chemistry programs exploring novel cereblon (CRBN) E3 ligase recruiters for PROTAC development. As demonstrated in recent Journal of Medicinal Chemistry research, benzamide-type CRBN binders offer an alternative to phthalimide-based recruiters (thalidomide, lenalidomide, pomalidomide) with potentially differentiated neosubstrate recruitment profiles and enhanced chemical stability [1]. The ortho-bromo substituent provides a versatile synthetic handle for Suzuki-Miyaura cross-coupling, enabling rapid diversification of the benzamide core to explore structure-activity relationships (SAR) around the CRBN binding pocket. The para-fluoro group serves as a metabolic stability modulator and electronic tuning element, properties established through class-level SAR studies on halogenated benzamides [2]. This dual functionality positions the compound as an efficient entry point for synthesizing focused libraries of PROTAC precursors without requiring de novo scaffold construction from unprotected benzoic acid derivatives.

Synthetic Chemistry: Cross-Coupling Building Block for Late-Stage Functionalization

The bromine substituent at the ortho position relative to the carboxamide group makes 3-bromo-4-fluoro-N,N-dimethylbenzamide an effective substrate for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Research on fluoro-substituted benzamides has demonstrated that the fluorine atom influences regioselectivity in palladium-catalyzed direct arylations, with fluoro substituents acting as directing groups under certain reaction conditions [1]. The N,N-dimethylamide functionality remains intact under standard cross-coupling conditions, allowing for late-stage diversification while preserving the amide pharmacophore. This reactivity profile enables the compound to serve as a versatile intermediate for constructing more complex benzamide-containing architectures without requiring protection/deprotection sequences of the amide nitrogen. Procurement of this compound with documented purity (≥95%) ensures reproducible cross-coupling yields and minimizes purification challenges associated with starting material impurities [2].

Chemical Biology: Halogenated Probe Development and Target Engagement Studies

The unique 3-bromo-4-fluoro substitution pattern provides a differentiated halogen bonding and electronic profile that may be leveraged for chemical probe development in target engagement studies. Benzamide derivatives have established utility as dopamine D2 receptor ligands and sigma-1 protein ligands, with halogen substitution patterns significantly influencing receptor binding affinity and selectivity [1]. The ortho-bromo substituent offers a heavy atom for potential crystallographic phasing in protein-ligand co-crystal structures, while the para-fluoro group provides a spectroscopic handle for 19F NMR-based binding assays without introducing the steric bulk of larger halogen substituents. The combination of bromine and fluorine on the same aromatic ring creates a distinctive halogen bonding signature that may confer selectivity advantages over mono-halogenated analogs when screened against panels of related protein targets [2].

Quality-Controlled Procurement for Reproducible Medicinal Chemistry SAR Campaigns

For medicinal chemistry programs conducting systematic structure-activity relationship (SAR) investigations on benzamide scaffolds, procurement of 3-bromo-4-fluoro-N,N-dimethylbenzamide with verified purity specifications (≥95%) ensures batch-to-batch consistency and reproducible biological assay results [1]. Class-level SAR studies on benzamide-derived HDAC inhibitors have demonstrated that fluoro substitution at specific positions on the benzamide ring can significantly modulate cellular potency, with compound 4i and 5a bearing fluoro groups exhibiting distinct antitumor activity profiles compared to non-fluorinated analogs [2]. These findings underscore the importance of procuring well-characterized, positionally-defined halogenated benzamides rather than relying on custom-synthesized material with undocumented purity or ambiguous regioisomer composition. The established commercial availability of 3-bromo-4-fluoro-N,N-dimethylbenzamide with documented analytical specifications reduces lead time for SAR exploration and enables direct comparison of results across collaborating research groups.

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